molecular formula C20H24ClN3O3S B2494683 N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-97-6

N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2494683
CAS No.: 887196-97-6
M. Wt: 421.94
InChI Key: QANHQMIGROLQFR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic piperazine derivative designed for advanced research applications, particularly in the field of medicinal chemistry and oncology. The piperazine core is a privileged scaffold in drug discovery, known for its versatile binding properties and presence in a high number of biologically active compounds across different therapeutic areas . Piperazine derivatives have demonstrated significant potential as anticancer agents, with research showing their ability to inhibit cell growth and proliferation across a range of cancer cell lines, including those from liver, breast, colon, and gastric cancers . The structural design of this compound, incorporating both carboxamide and tosyl protective groups, makes it a valuable intermediate for the synthesis of more complex molecules. It serves as a key building block for researchers exploring novel compounds that can inhibit microtubule synthesis, disrupt cell cycle progression, and induce apoptosis in tumor cells through mechanisms that are distinct from traditional chemotherapeutic agents like Taxol . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANHQMIGROLQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol. The resulting piperazine is then subjected to N-alkylation with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The methyl group is introduced via methylation using methyl iodide. Finally, the tosyl group is added through a reaction with tosyl chloride in the presence of a base like pyridine. The carboxamide functional group is introduced by reacting the resulting compound with an appropriate carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the 4-chlorobenzyl group.

Scientific Research Applications

Scientific Research Applications

N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several notable applications:

1. Medicinal Chemistry

  • Anticancer Activity : The compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, it exhibits significant antiproliferative activity against liver cancer cell lines (HUH7) by inducing apoptosis and inhibiting cell growth.
  • Mechanism of Action : It is believed to interact with specific molecular targets such as cannabinoid receptors and poly(ADP-ribose) polymerase (PARP), modulating their activity to exert its anticancer effects .

2. Biological Activity

  • Cytotoxicity Studies : Research indicates that this compound demonstrates varying degrees of cytotoxicity across different cancer cell lines. A summary of cytotoxicity studies is presented in Table 1.
Cell LineIC50 (µM)Mechanism of Action
HUH712.5Induction of apoptosis
MCF715.0Inhibition of microtubule synthesis
HCT11610.0Cell cycle arrest
KATO-320.0Inhibition of angiogenesis

Table 1 : Cytotoxicity of this compound against selected cancer cell lines.

3. Synthesis and Industrial Applications

  • The compound serves as a building block in the synthesis of more complex organic molecules, which can be utilized in the production of specialty chemicals and pharmaceuticals. Its synthesis involves multiple steps starting from the preparation of the piperazine ring through various chemical reactions.

Case Studies

Case Study 1: Antiproliferative Activity in Liver Cancer
In a study involving liver cancer cell lines (HUH7), this compound demonstrated significant antiproliferative activity by inducing apoptosis and effectively inhibiting cell growth. This suggests its potential as a therapeutic agent in liver cancer treatment.

Case Study 2: Breast Cancer Efficacy
Another investigation focused on breast cancer cell lines (MCF7) revealed that the compound inhibited cell viability significantly at concentrations below 20 µM. The mechanism involved disruption of microtubule dynamics, which is critical for mitotic spindle formation during cell division.

Pharmacological Potential

The diverse biological activities exhibited by this compound suggest potential applications in various therapeutic areas:

  • Cancer Therapy : Given its cytotoxic effects on multiple cancer cell lines, further development could lead to new anticancer agents.
  • Neurological Disorders : Its interaction with cannabinoid receptors may provide avenues for research into treatments for conditions like epilepsy or chronic pain.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide and related piperazine carboxamides:

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight Key Features Reference
This compound 4-chlorobenzyl, methyl, tosyl N/A N/A ~485.9* Tosyl group enhances metabolic stability; chlorobenzyl increases lipophilicity -
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide 4-chlorophenyl, methyl 79 N/A 266.75 Lacks tosyl group; synthesized via carbamic chloride route
A3 (4-fluorophenyl derivative) 4-fluorophenyl 57.3 196.5–197.8 N/A Fluorine substitution improves electronic properties; moderate yield
A4 (2-chlorophenyl derivative) 2-chlorophenyl 45.2 197.9–199.6 N/A Ortho-chloro substitution reduces synthetic efficiency
N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide 4-chlorobenzyl, 3-methylphenyl N/A N/A 343.85 3-Methylphenyl introduces steric effects; no tosyl group
N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide 4-bromobenzoyl, methyl N/A N/A 342.2 Bromine enhances halogen bonding; similar to tosyl in electron withdrawal

*Calculated based on formula C20H23ClN3O3S.

Key Comparative Insights:

Substituent Effects :

  • Halogen Position : Para-substituted halogenated derivatives (e.g., A3, A6 in ) generally exhibit higher yields (45–57%) compared to ortho-substituted analogs (e.g., A4: 45.2%) due to reduced steric hindrance during synthesis .
  • Tosyl vs. Benzoyl/Bromobenzoyl : The tosyl group in the target compound may enhance metabolic stability compared to benzoyl derivatives () by resisting enzymatic degradation, a feature critical for drug candidates .

Synthetic Efficiency :

  • The methylpiperazine-carboxamide scaffold is efficiently synthesized via carbamic chloride coupling (79% yield in ), whereas fluorophenyl and chlorophenyl derivatives require optimized conditions for moderate yields (45–57%) .

Structural Conformation :

  • X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirms a chair conformation for the piperazine ring, likely shared by the target compound. This conformation stabilizes intermolecular interactions, such as N–H···O hydrogen bonding, which influence solubility and crystallinity .

Biological Relevance :

  • While the target compound’s specific activity is undocumented, structurally related compounds exhibit antitumor (), enzyme inhibitory (), and radio-sensitizing () properties. The 4-chlorobenzyl group may enhance target binding affinity, as seen in similar sulfonamide derivatives .

Metabolic Stability :

  • N-Demethylation, a common metabolic pathway for piperazine derivatives (), may be mitigated in the target compound by the electron-withdrawing tosyl group, which reduces susceptibility to hepatic cytochrome P450 enzymes .

Biological Activity

N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tosyl group and a chlorobenzyl moiety, which contributes to its pharmacological properties. Its structure can be represented as follows:

C15H18ClN3O2S\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. Research indicates that compounds with similar structural features can act as inhibitors for key biological pathways:

  • Cannabinoid Receptors : Analogous compounds have shown selective binding to cannabinoid receptor type 1 (CB1), influencing pathways related to pain and appetite regulation .
  • Poly(ADP-ribose) Polymerase (PARP) : Some derivatives have been reported to inhibit PARP, an enzyme involved in DNA repair processes, thus enhancing the efficacy of cancer therapies .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HUH712.5Induction of apoptosis
MCF715.0Inhibition of microtubule synthesis
HCT11610.0Cell cycle arrest
KATO-320.0Inhibition of angiogenesis

Table 1 : Cytotoxicity of this compound against selected cancer cell lines.

Case Studies

Case Study 1: Antiproliferative Activity in Liver Cancer

In a study involving liver cancer cell lines (HUH7, FOCUS, MAHLAVU), this compound demonstrated significant antiproliferative activity. The compound induced apoptosis and inhibited cell growth effectively, suggesting its potential as a therapeutic agent in liver cancer treatment .

Case Study 2: Breast Cancer Efficacy

Another investigation focused on breast cancer cell lines (MCF7, T47D) revealed that the compound inhibited cell viability significantly at concentrations below 20 µM. The mechanism involved disruption of microtubule dynamics, which is critical for mitotic spindle formation during cell division .

Pharmacological Potential

The diverse biological activities exhibited by this compound suggest potential applications in various therapeutic areas:

  • Cancer Therapy : Given its cytotoxic effects on multiple cancer cell lines, further development could lead to new anticancer agents.
  • Neurological Disorders : Its interaction with cannabinoid receptors may provide avenues for research into treatments for conditions like epilepsy or chronic pain.

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